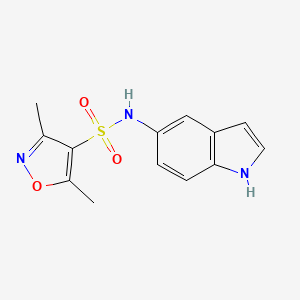

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-8-13(9(2)19-15-8)20(17,18)16-11-3-4-12-10(7-11)5-6-14-12/h3-7,14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYRUNDEZKXYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide typically involves multiple steps, starting with the preparation of the indole and oxazole precursors. One common method involves the reaction of 1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-amine in the presence of a base such as triethylamine to form the desired compound. The reaction conditions usually involve refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (bromine, iodine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-amine.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide lies in its role as an enzyme inhibitor. Research indicates that derivatives of indole and isoxazole exhibit significant inhibitory effects against xanthine oxidase (XO), an enzyme involved in uric acid production. A study synthesized a series of compounds based on bioisosteric replacement and hybridization strategies, revealing that certain derivatives demonstrated superior inhibitory activity against XO compared to traditional treatments like allopurinol .

Table 1: Xanthine Oxidase Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Allopurinol | 2.93 |

| Compound 6c (related derivative) | 0.13 |

The structure-activity relationship analysis highlighted that specific hydrophobic groups on the indole ring are crucial for enhancing the inhibitory potency against XO, suggesting that modifications to the compound could lead to more effective XO inhibitors .

Tubulin Polymerization Inhibition

This compound has also shown promise in cancer research. Compounds with similar structural features have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division. A related study synthesized various derivatives and tested their antiproliferative activities against different cancer cell lines, including HeLa and MCF-7. Among these compounds, one exhibited potent activity with an IC50 value of 0.34 μM against MCF-7 cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| N-(1-methyl-1H-indol-3-yl)methyl-N-(3,4,5-trimethoxyphenyl)acetamide derivative | MCF-7 | 0.34 |

| N-(1-methyl-1H-indol-3-yl)methyl-N-(3,4,5-trimethoxyphenyl)acetamide derivative | HT-29 | 0.86 |

These findings indicate that compounds related to this compound could serve as potential leads for developing new anticancer agents through mechanisms involving tubulin disruption and apoptosis induction .

Neurodegenerative Disorders

The compound's potential extends to neurodegenerative diseases as well. Research has indicated that indole derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. For instance, a study identified a related compound with an IC50 of 0.036 μM for MAO-B inhibition . This suggests that modifications to the isoxazole sulfonamide structure could yield effective MAO-B inhibitors.

Table 3: MAO-B Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Safinamide (reference) | 0.048 |

| Tested indole derivative | 0.036 |

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The indole ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include sulfonamide-linked indole derivatives and isoxazole-containing pharmacophores. Below is a comparative analysis based on structural motifs and pharmacopeial references:

Structural and Functional Group Comparison

Pharmacological and Physicochemical Implications

- Isoxazole vs. Thiazole/Indole Hybrids : The isoxazole ring in the target compound offers a balance of metabolic stability and hydrogen-bonding capacity compared to thiazole derivatives, which prioritize aromatic π-π interactions .

- Methyl Substitutions : The 3,5-dimethyl groups on the isoxazole may confer greater lipophilicity than the hydroxymethyl group in Sumatriptan Related Compound C, favoring membrane permeability but possibly limiting aqueous solubility .

Biological Activity

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring followed by sulfonamide attachment to the indole moiety. Various synthetic routes have been reported, emphasizing the importance of substituent positions on the indole and isoxazole rings in modulating biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a series of related indole derivatives were evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The lead compound from this series showed IC50 values in the low nanomolar range against various cancer cell lines including Hep3B and MDA-MB-231, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 8 | Hep3B | 12.3 |

| 11 | MDA-MB-231 | 4.0 |

| 12 | PC-3 | 1.0 |

This data suggests that modifications at specific positions on the indole ring significantly enhance HDAC inhibitory activity, which correlates with increased anticancer efficacy.

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of this compound. A study focusing on indole-imidazole derivatives found that certain analogues exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This highlights the potential of indole-based compounds in treating resistant bacterial infections.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 26 | MRSA | ≤0.25 |

| 32 | MRSA | ≤0.25 |

The mechanism by which this compound exerts its biological effects is believed to involve modulation of key enzymatic pathways. For instance, it has been suggested that compounds in this class may act as xanthine oxidase inhibitors, reducing uric acid production and potentially offering therapeutic benefits for conditions like gout .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in vivo using a lung cancer xenograft model. The compound demonstrated significant tumor regression compared to control groups, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

In another investigation, a series of indole derivatives were screened for their antimicrobial activity against various pathogens including MRSA and Cryptococcus neoformans. The results indicated that certain modifications led to enhanced selectivity and potency against these pathogens without significant cytotoxicity towards human cells .

Q & A

Q. What are the key strategies for synthesizing N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation : Reacting hydroxylamine with diketones under acidic conditions to form the 3,5-dimethylisoxazole core.

- Sulfonamide coupling : Introducing the sulfonamide group via nucleophilic substitution between the isoxazole sulfonyl chloride and 5-aminoindole derivatives.

Optimization requires careful control of temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and solvent selection (e.g., dichloromethane or THF for improved solubility). Metal catalysts like Pd or Cu may enhance coupling efficiency .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR spectroscopy : - and -NMR identify substituent positions on the indole and isoxazole rings (e.g., indole NH proton at δ 10–12 ppm).

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. Software like SHELXL refines structural models, particularly for resolving disorder in flexible groups like the sulfonamide moiety .

Q. How can solubility and stability challenges be addressed during formulation?

Q. What analytical techniques validate purity and monitor degradation?

- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., sulfonic acid derivatives).

- TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C for sulfonamides .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they mitigated?

Flexible groups (e.g., sulfonamide) often exhibit rotational disorder , complicating electron density maps. Strategies include:

Q. How should contradictory data in biological activity assays be analyzed?

Example: Discrepancies in IC values across enzyme inhibition assays may arise from:

- Buffer interference : Phosphate buffers can chelate metal cofactors in enzymatic assays.

- Redox activity : Indole moieties may act as antioxidants, confounding results.

Validate findings using orthogonal assays (e.g., SPR for binding kinetics) and control for compound stability under assay conditions .

Q. What computational approaches predict binding modes and metabolic pathways?

- Molecular docking (AutoDock Vina) : Simulate interactions with targets like dihydropteroate synthase, focusing on the sulfonamide’s hydrogen bonds with conserved residues (e.g., Asp/Ser in active sites).

- DFT calculations : Predict metabolic sites (e.g., CYP450-mediated oxidation at indole C3) using frontier molecular orbital analysis .

Q. How does the sulfonamide group influence target selectivity in bacterial vs. human enzymes?

The sulfonamide’s electrostatic profile mimics p-aminobenzoic acid (PABA), selectively inhibiting bacterial dihydropteroate synthase. Human folate enzymes lack the conserved binding pocket, reducing off-target effects. Mutagenesis studies (e.g., Ala scanning of bacterial enzyme active sites) validate this specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.